molecular formula C6H13N3 B15277009 2-(Pyrrolidin-1-yl)acetimidamide

2-(Pyrrolidin-1-yl)acetimidamide

Cat. No.: B15277009
M. Wt: 127.19 g/mol
InChI Key: FUZDFUUBQLKDPP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)acetimidamide is a chemical compound that features a pyrrolidine ring attached to an acetimidamide group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The acetimidamide group is known for its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)acetimidamide typically involves the reaction of pyrrolidine with an appropriate acetimidamide precursor. One common method is the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The acetimidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, while the acetimidamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.

Uniqueness

2-(Pyrrolidin-1-yl)acetimidamide is unique due to the presence of both the pyrrolidine ring and the acetimidamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler pyrrolidine derivatives .

Properties

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2-pyrrolidin-1-ylethanimidamide

InChI

InChI=1S/C6H13N3/c7-6(8)5-9-3-1-2-4-9/h1-5H2,(H3,7,8)

InChI Key

FUZDFUUBQLKDPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=N)N

Origin of Product

United States

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